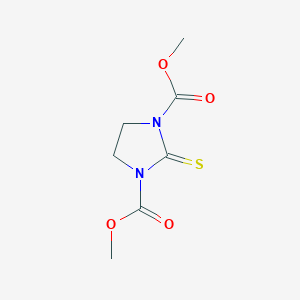
Dimethyl 2-sulfanylideneimidazolidine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-sulfanylideneimidazolidine-1,3-dicarboxylate is a chemical compound that belongs to the class of imidazolidine derivatives. This compound is characterized by the presence of a sulfanylidene group attached to the imidazolidine ring, along with two ester groups at the 1 and 3 positions. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-sulfanylideneimidazolidine-1,3-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diamine with a thiocarbonyl compound, followed by esterification to introduce the ester groups at the 1 and 3 positions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-sulfanylideneimidazolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazolidine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-sulfanylideneimidazolidine-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of Dimethyl 2-sulfanylideneimidazolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The sulfanylidene group can act as a nucleophile, participating in various biochemical reactions. The ester groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A related imidazolidine derivative used as a solvent and reagent in organic synthesis.
Dimethyl 4,4’-biphenyldicarboxylate: Another ester-containing compound with different structural features and applications.
Uniqueness
Dimethyl 2-sulfanylideneimidazolidine-1,3-dicarboxylate is unique due to the presence of the sulfanylidene group, which imparts distinct reactivity and potential biological activities. Its combination of ester groups and the imidazolidine ring also contributes to its versatility in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
61076-73-1 |
|---|---|
Molekularformel |
C7H10N2O4S |
Molekulargewicht |
218.23 g/mol |
IUPAC-Name |
dimethyl 2-sulfanylideneimidazolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C7H10N2O4S/c1-12-6(10)8-3-4-9(5(8)14)7(11)13-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
ATNRTGQZVQVYOX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N1CCN(C1=S)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


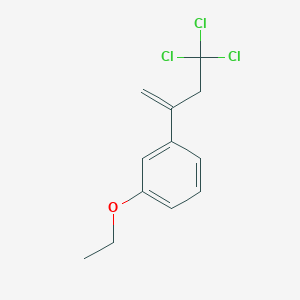
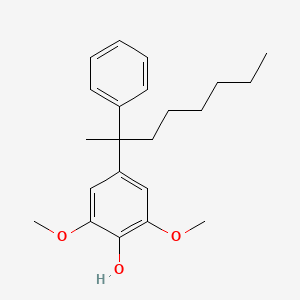
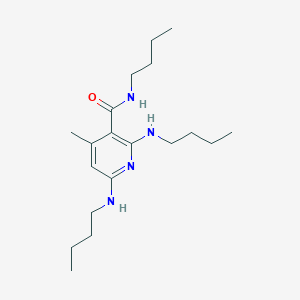

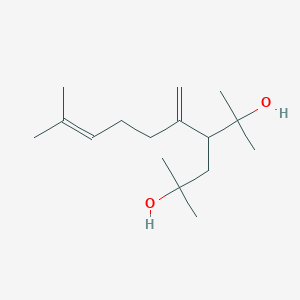
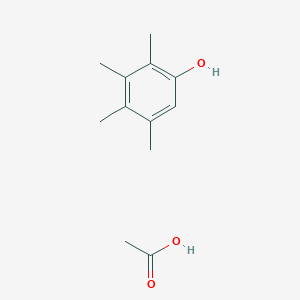
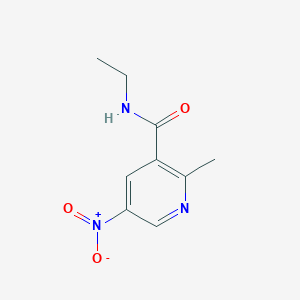
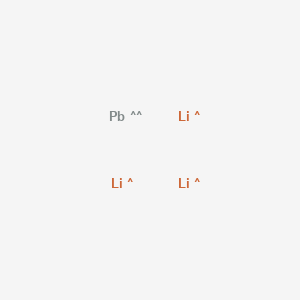
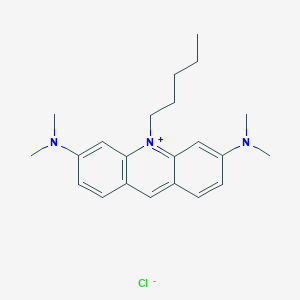

![N-[(3,4-Dimethoxyphenyl)carbamoyl]acetamide](/img/structure/B14599946.png)
![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal)](/img/structure/B14599956.png)
![3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14599986.png)
![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)
